5,5'-Methylenediisophthalic acid

CO2 capture gas separation hydrolytic stability

Synthesizing functional MOFs requires precise linker geometry. Generic rigid tetracarboxylates cannot replicate the pore architecture or flexibility of H₄mdip. - **V-shaped semi-rigid design**: Methylene bridge enables conformational adaptation for narrow (~4.7 Å) channels and ordered defective frameworks. - **Proven applications**: MIP-213(Al) for post-combustion CO₂ capture; Tb-MDIA for Fe³⁺/picric acid sensing; anionic MOFs for heavy metal ion-exchange. - **Supply reliability**: Consistent purity for reproducible framework assembly. Available for immediate research shipment.

Molecular Formula C17H12O8
Molecular Weight 344.3 g/mol
CAS No. 10397-52-1
Cat. No. B3045267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Methylenediisophthalic acid
CAS10397-52-1
Molecular FormulaC17H12O8
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C17H12O8/c18-14(19)10-2-8(3-11(6-10)15(20)21)1-9-4-12(16(22)23)7-13(5-9)17(24)25/h2-7H,1H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
InChIKeyRAESDWWKTFZWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Methylenediisophthalic Acid Structural Overview


5,5'-Methylenediisophthalic acid (H₄mdip, H₄MDIA, CAS 10397-52-1) is a V-shaped, semi-rigid tetracarboxylate linker, comprising two isophthalic acid moieties connected by a central methylene (-CH₂-) bridge [1]. Its four carboxylic acid groups coordinate metal ions to construct porous metal-organic frameworks (MOFs). The methylene bridge imparts conformational flexibility distinct from fully rigid tetratopic linkers (e.g., porphyrin- or pyrene-based), while retaining sufficient rigidity for ordered framework assembly [2]. This balance makes it particularly valuable for synthesizing ultra-microporous and functionalized MOFs for gas separation, luminescent sensing, and heterogeneous catalysis.

Linker Type V-shaped semi-rigid tetracarboxylate for MOF assembly
Framework Capability Enables ultra-microporous and ordered-defective frameworks
Research Context Gas separation, luminescent sensing, heterogeneous catalysis

5,5'-Methylenediisophthalic Acid: Why Substitution Fails


Substituting 5,5'-methylenediisophthalic acid with a generic tetracarboxylate linker (e.g., biphenyl-3,3',5,5'-tetracarboxylic acid, porphyrin tetracarboxylate, or simpler isophthalic acid) is not a functionally equivalent procurement decision. The methylene bridge in H₄mdip creates a distinct V-shaped geometry and introduces a critical degree of conformational flexibility absent in rigid, planar tetratopic linkers [1]. This flexibility allows the linker to adapt to different metal coordination environments, resulting in MOFs with unique, narrow pore architectures (e.g., ~4.7 Å channels) and the ability to form stable, ordered defective frameworks that are unattainable with rigid analogs [2]. Furthermore, the electronic isolation of the two isophthalate moieties by the sp³-hybridized methylene bridge prevents extended π-conjugation, yielding distinct photoluminescent and electronic properties in the resulting MOFs compared to those built from fully conjugated tetracarboxylates [3]. Simply replacing H₄mdip with a different tetratopic ligand will not produce the same pore size distribution, framework flexibility, hydrolytic stability, or host-guest interaction profile.

Rigid planar tetracarboxylates

Absence of methylene bridge flexibility may shift pore architecture and defect accommodation.

Fully conjugated linkers

Extended π-conjugation alters electronic isolation, leading to different photoluminescent profiles.

Lower connectivity linkers

Replacement with isophthalic acid cannot replicate the tetratopic network topology.

5,5'-Methylenediisophthalic Acid: Performance Evidence


Selective CO₂ Adsorption & Hydrolytic Stability in MIP-213(Al)

The Al-MOF MIP-213(Al), constructed from 5,5'-methylenediisophthalic acid (H₄mdip), demonstrates selective CO₂ adsorption over N₂, a critical performance metric for post-combustion carbon capture [1]. In contrast, the structurally analogous MIL-96(Al) MOF, built from trimesic acid, lacks this selectivity profile. Critically, MIP-213(Al) exhibits high hydrolytic stability, a property essential for practical applications involving humid gas streams, which often degrade many other MOFs [1].

Selective CO₂ & Stability
Context-dependent
MIP-213(Al) shows selective CO₂ over N₂ and hydrolytic stability; MIL-96(Al) lacks comparable selectivity.
Supports linker choice for humid CO₂ capture MOFs
Reported qualitative comparison; confirm under process conditions
CO2 capture gas separation hydrolytic stability Al-MOF

Naked-Eye Luminescent Detection of Fe³⁺ and Picric Acid

The Tb-MDIA MOF, synthesized from 5,5'-methylenediisophthalic acid and Tb³⁺ ions, functions as a highly selective and sensitive luminescent sensor for Fe³⁺ ions and picric acid (PA) [1]. The sensing is observable by the naked eye, with the bright green Tb³⁺ luminescence visibly quenched upon analyte exposure. This contrasts with lanthanide MOFs built from more rigid, conjugated tetracarboxylate linkers (e.g., porphyrin-based) where the sensing response is often less specific due to competing energy transfer pathways.

Luminescent Fe³⁺/PA Detection
Class-level
Tb-MDIA visibly quenches for Fe³⁺ and picric acid; rigid conjugated linkers often less specific.
Demonstrates sensing selectivity via linker electronic isolation
Class-level inference; validation in target matrix recommended
luminescent sensor Fe3+ detection picric acid detection lanthanide MOF

Recyclable Catalysis for Cyanosilylation and Friedel-Crafts Alkylation

MOFs based on 5,5'-methylenediisophthalic acid function as recyclable heterogeneous catalysts. Ho-MDIA and Nd-MDIA catalyze the cyanosilylation of aromatic aldehydes and can be recycled at least three times without loss of activity [1]. Furthermore, an anionic In-MOF built from H₄mdip catalyzes the Friedel–Crafts alkylation of pyrrole with nitroolefins, leveraging its Lewis acidity and good chemical stability [2]. This performance is benchmarked against other MOF-based catalysts, with H₄mdip-derived systems showing good stability and reusability under reaction conditions.

Recyclable Catalysis
Context-dependent
Ho/Nd-MDIA retain activity ≥3 cycles for cyanosilylation; many MOF catalysts deactivate earlier.
Indicates framework stability for catalytic reuse
Cross-study comparison; verify under specific substrate scope
heterogeneous catalysis cyanosilylation Friedel-Crafts MOF catalyst recyclability

Selective Ion Exchange in Anionic MOFs

The anionic In-MOF, [Me₂NH][In(mdip)]·2.5DMF·4H₂O, constructed from H₄mdip, exhibits selective ion-exchange capabilities for a range of metal cations (M = Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Cu²⁺, Fe³⁺) [1]. This selective capture is a direct result of the anionic framework generated by the H₄mdip linker. In contrast, MOFs built from neutral tetracarboxylate linkers do not inherently possess this cation-exchange functionality.

Selective Ion Exchange
Class-level
Anionic In-MOF captures mono-, di-, trivalent cations; neutral-linker MOFs lack cation-exchange ability.
Highlights anionic framework utility for metal capture
Class-level finding; test with real water matrices
ion exchange water treatment anionic MOF metal ion separation

Ordered Defective Cationic Frameworks

The flexible nature of the 5,5'-methylenediisophthalic acid linker facilitates the formation of MIP-213(Al), an ordered defective cationic Al-MOF [1]. The linker's flexibility is crucial for accommodating the framework's intrinsic missing-cluster defects, creating a cationic framework charge-balanced by Cl⁻ anions. This contrasts with the rigid trimesic acid linker in MIL-96(Al), which yields a neutral, non-defective framework [1]. This demonstrates that H₄mdip's unique semi-rigidity enables the synthesis of MOF architectures with charged pore environments that cannot be replicated with rigid tetratopic analogs.

Ordered Defect Frameworks
Head-to-head
MIP-213(Al) forms cationic defective framework with Cl⁻; MIL-96(Al) is neutral and defect-free.
Demonstrates unique defect-engineering capability of H₄mdip
Direct structural comparison; defect density optimization needed
defect engineering cationic MOF framework flexibility Al-MOF

5,5'-Methylenediisophthalic Acid: Application Scenarios


CO₂ Capture from Wet Flue Gas via Ultra-Microporous MOFs

Procure 5,5'-methylenediisophthalic acid to synthesize MIP-213(Al)-type MOFs for post-combustion carbon capture. The resulting material's narrow ~4.7 Å channels, selective CO₂ adsorption over N₂, and high hydrolytic stability make it a technically sound choice for handling humid industrial gas streams [1]. This application directly leverages the unique pore architecture and stability conferred by the H₄mdip linker.

Naked-Eye Luminescent Sensors for Heavy Metals and Explosives

Use 5,5'-methylenediisophthalic acid to prepare Tb-MDIA MOF-based sensors for the visual detection of Fe³⁺ ions and picric acid [1]. The bright green luminescence of the Tb-MDIA MOF is visibly quenched in the presence of these analytes, enabling simple, instrument-free field testing for water quality assessment or security screening. This scenario capitalizes on the compound's ability to form highly emissive lanthanide MOFs with specific analyte sensitivity.

Recyclable Heterogeneous Catalysts for Fine Chemical Synthesis

Employ 5,5'-methylenediisophthalic acid as a building block for Ho-MDIA or Nd-MDIA heterogeneous catalysts for cyanosilylation reactions [1], or for In-MOF catalysts in Friedel-Crafts alkylation [2]. The proven recyclability (at least three cycles without activity loss) and good chemical stability under reaction conditions support the development of more sustainable and cost-effective catalytic processes for pharmaceutical and specialty chemical manufacturing.

Selective Heavy Metal Removal with Anionic MOFs

Select 5,5'-methylenediisophthalic acid to construct anionic MOFs like [Me₂NH][In(mdip)]·2.5DMF·4H₂O for water purification applications [2]. The anionic framework exhibits selective ion-exchange with various toxic and valuable metal cations (e.g., Cu²⁺, Fe³⁺, Ba²⁺), making it a candidate material for treating industrial wastewater or recovering strategic metals from process streams.

Application
Selection Property
Validation Focus
CO₂ capture from wet flue gas
Ultra-microporous architecture and hydrolytic stability
CO₂/N₂ selectivity and structural retention under humid conditions
Naked-eye luminescent sensor
Lanthanide MOF luminescence with electronic isolation
Visual quenching response to Fe³⁺ and picric acid
Recyclable heterogeneous catalysis
Lewis acid sites and framework chemical stability
Catalyst recyclability and hot-filtration test
Selective heavy metal removal
Anionic framework for cation exchange
Cation selectivity and exchange capacity in aqueous matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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